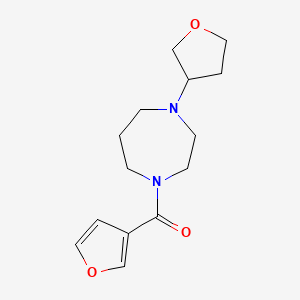

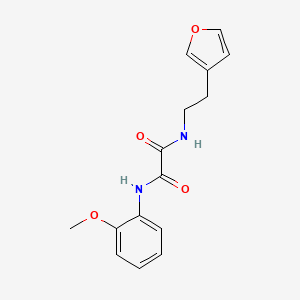

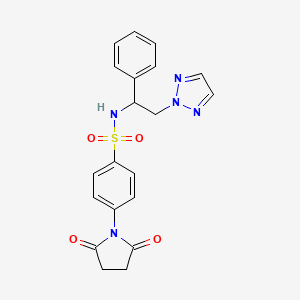

![molecular formula C19H14N4O2 B2604257 6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 920627-44-7](/img/structure/B2604257.png)

6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It contains a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle . This core is substituted with a phenyl group at the 6-position and a pyridin-3-ylmethyl group at the 1-position .

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-b]pyridine compounds has been reported in the literature. For instance, a green synthesis of pyrazolo[3,4-b]quinolinones was designed using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst . The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” would depend on its molecular structure. Detailed information such as melting point, boiling point, solubility, and spectral properties (IR, NMR, UV-Vis, etc.) would require experimental determination .Wissenschaftliche Forschungsanwendungen

Environmental Exposure and Effects

Studies have highlighted the widespread environmental exposure to HCAs, such as PhIP, in various populations, including children and adults. For instance, research on South Australian preschool children demonstrated significant chronic exposure to organophosphorus and pyrethroid pesticides, indirectly related to HCA exposure through environmental contamination (Babina et al., 2012)[https://consensus.app/papers/exposure-organophosphorus-pyrethroid-pesticides-south-babina/8837324f30d959c8a93fd94490452bc8/?utm_source=chatgpt].

Mechanisms of Carcinogenesis

HCAs, including PhIP, have been identified in cooked meats and are studied for their carcinogenic potential. The mutagenic and carcinogenic properties of HCAs have been explored through their formation in cooked foods and their identification in human urine, suggesting continuous exposure through diet (Wakabayashi et al., 1993)[https://consensus.app/papers/exposure-amines-wakabayashi/1c1dbccc4b485565a3dc7f0670605757/?utm_source=chatgpt]. The bioavailability of HCAs like PhIP to human tissues and their ability to form DNA adducts have been demonstrated, providing a mechanistic insight into their role in carcinogenesis (Lightfoot et al., 2000)[https://consensus.app/papers/analysis-adducts-accelerator-mass-spectrometry-breast-lightfoot/c79c526667e452ea97835d79d1eb8a78/?utm_source=chatgpt].

Metabolism and Genetic Susceptibility

Research has also focused on the metabolism of HCAs and the influence of genetic polymorphisms on individual susceptibility to HCA-induced carcinogenesis. A study on the metabolic polymorphisms related to PhIP-DNA adduct formation in colorectal cancer patients highlighted the complex interplay between diet, genetic predisposition, and cancer risk (Magagnotti et al., 2003)[https://consensus.app/papers/polymorphisms-modulation-magagnotti/59b40bc6d9f7589480bccbfb17f30a15/?utm_source=chatgpt].

Zukünftige Richtungen

The future directions in the research of “6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Further studies could also focus on modifying its structure to enhance its properties or reduce any potential toxicity.

Wirkmechanismus

Target of Action

Compounds similar to “6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” often target specific enzymes or receptors in the body. These targets are usually proteins that play key roles in biochemical pathways .

Mode of Action

The compound might interact with its target by binding to a specific site on the protein. This can alter the protein’s activity, leading to changes in the biochemical processes in which the protein is involved .

Biochemical Pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, it might inhibit an enzyme, disrupting a metabolic pathway, or it might activate a receptor, triggering a signaling pathway .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will influence its bioavailability. Factors such as how well the compound is absorbed in the gut, how it is distributed in the body, how it is metabolized by enzymes, and how it is excreted can all affect the compound’s effectiveness .

Result of Action

The molecular and cellular effects of the compound’s action will depend on the specific biochemical pathways it affects. This could range from changes in cell behavior to alterations in the production of certain molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O2/c24-19(25)15-9-17(14-6-2-1-3-7-14)22-18-16(15)11-21-23(18)12-13-5-4-8-20-10-13/h1-11H,12H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGYOLZVCQRYIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CN=CC=C4)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

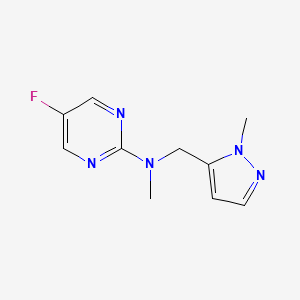

![3-bromo-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2604174.png)

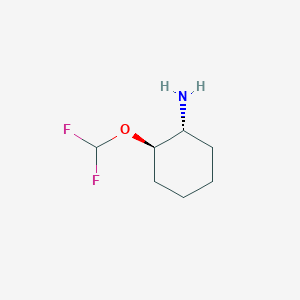

![[5-(2-Aminoethyl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride](/img/structure/B2604178.png)

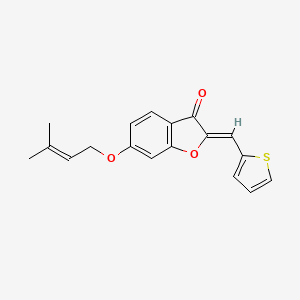

![N'-[(1Z)-1-amino-2-(pyridin-2-ylsulfanyl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2604188.png)

![N1,N9-bis(4-methoxy-7-methylbenzo[d]thiazol-2-yl)nonanediamide](/img/structure/B2604189.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2604191.png)